N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate
Overview
Description
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is a chemical compound with the molecular formula C9H15ClN2O3. It is a derivative of glycine, where the amino group is substituted with a methyl group and a 2-pyridinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate typically involves the reaction of N-methylglycine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-methyl-N-(2-pyridinylmethyl)glycine N-oxide.
Reduction: Formation of N-methyl-N-(2-pyridinylmethyl)glycine.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methylglycine
- N-(2-pyridinylmethyl)glycine
- N-methyl-N-(2-pyridinylmethyl)alanine
Uniqueness
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate is unique due to its dual substitution on the glycine molecule, which imparts distinct chemical and biological properties. This makes it a valuable compound in research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;hydrate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH.H2O/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYZCDUBRNSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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